molecular formula C31H30BrN3O4 B10960029 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10960029
M. Wt: 588.5 g/mol
InChI Key: JOBYZZCDIZEMNK-UHFFFAOYSA-N
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Description

4-{3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as bromophenoxy, methoxyphenyl, pyridyl, and quinolinecarboxamide

Preparation Methods

The synthesis of 4-{3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves several steps. One common synthetic route includes the following steps:

    Formation of the bromophenoxy intermediate: This involves the reaction of 2-bromophenol with a suitable alkylating agent to form 2-bromophenoxy methyl derivative.

    Methoxylation: The intermediate is then reacted with a methoxy group to form the methoxyphenyl derivative.

    Quinoline ring formation: The methoxyphenyl derivative undergoes cyclization to form the quinoline ring structure.

    Pyridyl substitution:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

4-{3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

4-{3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-{3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include:

    4-[(4-Bromophenoxy)methyl]benzoic acid: This compound shares the bromophenoxy group and is used in similar research applications.

    3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde: Another related compound with similar functional groups.

The uniqueness of 4-{3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-2-METHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C31H30BrN3O4

Molecular Weight

588.5 g/mol

IUPAC Name

4-[3-[(2-bromophenoxy)methyl]-4-methoxyphenyl]-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H30BrN3O4/c1-18-11-14-27(33-16-18)35-31(37)28-19(2)34-23-8-6-9-24(36)30(23)29(28)20-12-13-25(38-3)21(15-20)17-39-26-10-5-4-7-22(26)32/h4-5,7,10-16,29,34H,6,8-9,17H2,1-3H3,(H,33,35,37)

InChI Key

JOBYZZCDIZEMNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=CC=C5Br)C(=O)CCC3)C

Origin of Product

United States

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